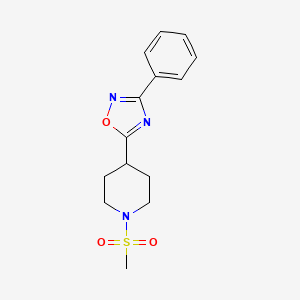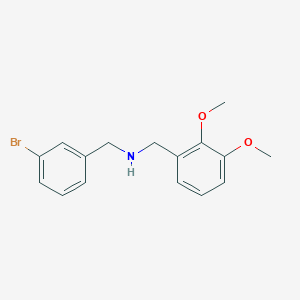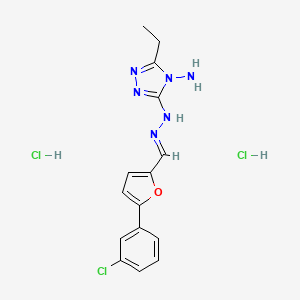![molecular formula C17H20N2O3S B5836873 N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5836873.png)
N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
Übersicht
Beschreibung
N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as MBSG, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. MBSG is a glycine receptor antagonist that has been shown to have promising effects on the central nervous system. In
Wissenschaftliche Forschungsanwendungen
Solid Phase Synthesis and Crystal Structure
N2-(4-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide and its derivatives have been studied in the context of solid phase synthesis techniques. For example, N-p-Methylbenzyl benzamide was synthesized using solid phase synthesis, yielding polymer-supported N-p-methylbenzyl sulfonamide. This synthesis was followed by acylation and cleavage processes to obtain the final product. The crystal structure of such compounds has been determined using single-crystal X-ray diffraction, revealing details about their molecular configuration and intermolecular hydrogen bonds (Luo & Huang, 2004).
Synthetic Applications in Organic Chemistry
The compound and its related structures have significant synthetic applications in organic chemistry. For instance, o-halobenzyl and p-halobenzyl sulfones, closely related to the compound , have been used as precursors for 1,3- and 1,5-zwitterionic synthons. These synthons, upon reaction with various electrophiles, have been instrumental in the synthesis of ortho-substituted cinnamates and pharmaceuticals such as 4-biphenylacetic acid and namoxyrate (Costa, Nájera, & Sansano, 2002).
Enzyme Inhibition Studies
In the field of biochemistry, derivatives of N2-(4-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide have been synthesized and tested for their enzyme inhibitory potential. These compounds, with benzodioxane and acetamide moieties, showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. The in silico molecular docking results were consistent with the in vitro enzyme inhibition data, suggesting their potential application in enzyme inhibition research (Abbasi et al., 2019).
Development of Novel Synthetic Equivalents
In synthetic chemistry, novel synthetic equivalents based on the structure of N2-(4-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide have been developed. These include N-methoxy-N-methyl-N′-phenylsulfonyl glycinamide, which has been used for the synthesis of complex molecular frameworks like 4-aryl-1,2,3,4-tetrahydroisoquinolines. This showcases the compound's role in facilitating the creation of complex organic molecules (Kommidi, Balasubramaniam, & Aidhen, 2010).
Computational and Structural Analysis
There have been comprehensive computational and structural analyses of compounds related to N2-(4-methylbenzyl)-N2-[(4-methylphenyl)sulfonyl]glycinamide. These studies have involved detailed characterizations using techniques like SCXRD, spectroscopy, and computational methods like DFT/B3LYP. Such analyses provide insights into the compound's electronic, structural, and reactivity properties, which are crucial for its application in various fields (Murthy et al., 2018).
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-13-3-7-15(8-4-13)11-19(12-17(18)20)23(21,22)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYTZUNHVUXAEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-3-[(3-fluorophenyl)amino]naphthoquinone](/img/structure/B5836812.png)





![1'-benzyl-1,4-dihydrospiro[3,1-benzoxazine-2,4'-piperidine]](/img/structure/B5836859.png)
![ethyl 3-{[3-(4-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5836879.png)



![3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoic acid](/img/structure/B5836906.png)

